molecular formula C36H71O3P B14015057 Dioleyl hydrogen phosphite CAS No. 25088-57-7

Dioleyl hydrogen phosphite

Katalognummer: B14015057
CAS-Nummer: 25088-57-7
Molekulargewicht: 582.9 g/mol
InChI-Schlüssel: FLAJFZXTYPQIBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dioleyl hydrogen phosphite is a chemical compound with the molecular formula C₃₆H₇₁O₃P. It is a liquid dialkyl phosphite with a relatively high molecular weight and low phosphorus content. This compound is known for its stability and resistance to hydrolysis, making it useful in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dioleyl hydrogen phosphite can be synthesized through the reaction of oleyl alcohol with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3C18H35OH+PCl3C36H71O3P+3HCl3 \text{C}_{18}\text{H}_{35}\text{OH} + \text{PCl}_3 \rightarrow \text{C}_{36}\text{H}_{71}\text{O}_3\text{P} + 3 \text{HCl} 3C18​H35​OH+PCl3​→C36​H71​O3​P+3HCl

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Dioleyl hydrogen phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.

    Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.

Major Products

    Oxidation: Phosphates

    Hydrolysis: Monoalkyl esters and phosphorous acid

    Substitution: Substituted phosphites

Wissenschaftliche Forschungsanwendungen

Dioleyl hydrogen phosphite has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of dioleyl hydrogen phosphite involves its interaction with various molecular targets. In industrial applications, it acts as a stabilizer by preventing the degradation of materials. In biological systems, it may interact with cellular components to exert its effects. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diallyl hydrogen phosphite: Similar in structure but with different alkyl groups.

    Dimethyl hydrogen phosphite: A smaller molecule with different physical and chemical properties.

    Diethyl hydrogen phosphite: Another similar compound with distinct applications.

Uniqueness

Dioleyl hydrogen phosphite is unique due to its high molecular weight and stability, which make it suitable for specific industrial applications where other phosphites may not perform as well .

Eigenschaften

CAS-Nummer

25088-57-7

Molekularformel

C36H71O3P

Molekulargewicht

582.9 g/mol

IUPAC-Name

bis(octadec-9-enyl) hydrogen phosphite

InChI

InChI=1S/C36H71O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3

InChI-Schlüssel

FLAJFZXTYPQIBY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCOP(O)OCCCCCCCCC=CCCCCCCCC

Color/Form

Clear liquid

Dichte

0.880 to 0.910
Bulk density = 7.5 lb/gal

Physikalische Beschreibung

Clear liquid;  [HSDB]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.